6-fluoro-N-m-tolylquinazolin-4-amine
Description
6-Fluoro-N-m-tolylquinazolin-4-amine is a quinazoline derivative featuring a fluorine atom at the 6-position and an m-tolyl (meta-methylphenyl) group at the 4-amine position.
Properties
Molecular Formula |
C15H12FN3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
6-fluoro-N-(3-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H12FN3/c1-10-3-2-4-12(7-10)19-15-13-8-11(16)5-6-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |
InChI Key |
UBPLAEHESGUBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-fluoro-N-m-tolylquinazolin-4-amine with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinazolin-4-amine Derivatives
Key Observations
Substituent Effects on Activity: Electron-Withdrawing Groups (F, Br, Cl, NO2): Fluorine’s small size and high electronegativity enhance metabolic stability and membrane permeability compared to bulkier halogens (Br, Cl) . Nitro groups (NO2) may improve DNA binding but increase toxicity . Electron-Donating Groups (OCH3): Methoxy-substituted derivatives (e.g., 6-methoxy analogs) exhibit reduced kinase affinity but improved solubility .
Synthetic Accessibility :
- Bromo and benzo-dioxol derivatives achieve high yields via Suzuki-Miyaura coupling (99% and 58%, respectively) .
- Methoxy derivatives require multi-step synthesis with moderate yields (53.8–87.4%) .
Biological Target Specificity :
- Kinase Inhibition : Bulky substituents (e.g., thiophen-2-ylmethyl, benzo-dioxol) favor kinase inhibition, likely due to hydrophobic interactions in ATP-binding pockets .
- GRM5 Modulation : Fluorine and m-tolyl groups in 6-fluoro-N-m-tolylquinazolin-4-amine may enhance binding to neurological targets like GRM5, as seen in analogs .
Solubility: Methoxy and benzo-dioxol groups improve aqueous solubility compared to halogens .
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